methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
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Overview
Description
Purpuromycin is an antibiotic compound known for its activity against both fungi and bacteria.
Preparation Methods
Purpuromycin can be synthesized through several routes. One common method involves the acid-mediated spirocyclisation of a substituted dihydroxyketone precursor . This method, while effective, has some limitations, and alternative methods have been developed to achieve successful results . Industrial production methods often involve the fermentation of specific strains of Actinomycetes, which are known to produce purpuromycin naturally .
Chemical Reactions Analysis
Purpuromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as specific enzymes that facilitate the transformation of purpuromycin into its active forms . Major products formed from these reactions include derivatives that exhibit enhanced antimicrobial activity .
Scientific Research Applications
Purpuromycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis . In biology and medicine, purpuromycin is investigated for its antimicrobial properties, particularly its effectiveness against Candida albicans and Bacillus subtilis . It is also used in the treatment of vaginal infections caused by various pathogens .
Mechanism of Action
The mechanism of action of purpuromycin varies depending on the target organism. In Candida albicans, it inhibits RNA synthesis, while in Bacillus subtilis, it primarily affects protein synthesis, with DNA and RNA synthesis being blocked at higher concentrations . In bacterial cell-free protein-synthesis systems, purpuromycin inhibits MS2-phase RNA-dependent protein synthesis by targeting ribosomes and interfering with the elongation step of protein synthesis . The effect on nucleic acid synthesis in both fungi and bacteria may be due to the interaction of purpuromycin with DNA .
Comparison with Similar Compounds
Purpuromycin belongs to the rubromycin family of natural products, which includes compounds such as γ-rubromycin and δ-rubromycin . These compounds share similar structural features and biological activities but differ in their specific modes of action and potency. For example, γ-rubromycin and δ-rubromycin exhibit varying degrees of enzyme inhibition and antimicrobial activity . Another related compound is griseorhodin, which also shows cytotoxic properties and antimicrobial activity . Purpuromycin’s unique combination of antimicrobial and enzyme inhibition properties distinguishes it from these similar compounds .
Properties
Molecular Formula |
C26H18O13 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,27-28,30-31H,6-7H2,1-2H3 |
InChI Key |
DJICBKSAAXLOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)OC4(C3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O |
Origin of Product |
United States |
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